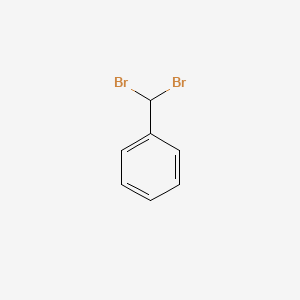

(Dibromomethyl)benzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dibromomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJZTATVUDMNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977378 | |

| Record name | (Dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-31-5 | |

| Record name | Benzal bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Dibromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,alpha-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Synthesis of (Dibromomethyl)benzene and its Derivatives

The synthesis of this compound, also known as α,α-dibromotoluene or benzal bromide, and its derivatives is primarily achieved through radical bromination of the corresponding methylbenzenes. This section explores the key synthetic methods, including the influence of reaction conditions and potential side reactions. Additionally, electrophilic aromatic substitution and electrochemical approaches are discussed.

Radical Bromination Methods

Radical bromination is a cornerstone for the synthesis of this compound. This method relies on the selective substitution of benzylic hydrogens with bromine atoms.

A widely employed and robust method for the synthesis of this compound and its derivatives involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). google.com This approach offers high selectivity for the benzylic position due to the stability of the resulting benzylic radical.

The general procedure involves dissolving the starting methylbenzene, for example, toluene (B28343) or a substituted toluene like 2-nitrotoluene, in a suitable inert solvent. Approximately two equivalents of NBS are added, along with a catalytic amount of the radical initiator. The reaction mixture is then heated to reflux to facilitate the radical chain mechanism. This process has been successfully applied to various substituted toluenes to produce the corresponding this compound derivatives.

The mechanism proceeds via a radical chain reaction:

Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to generate initial radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the methylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with NBS to form the monobrominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, which continues the chain. A second bromination occurs via a similar pathway on the now-brominated methyl group to yield the dibromomethyl product. libretexts.orgquora.com

Termination: The reaction is terminated by the combination of any two radicals. quora.com

The selectivity and yield of the radical bromination of methylbenzenes are significantly influenced by various reaction parameters, including the solvent, temperature, and the use of irradiation. researchgate.netresearchgate.net

Solvent: The choice of solvent plays a critical role. Non-polar solvents like carbon tetrachloride (CCl4) and benzene (B151609) have traditionally been used as they are known to favor radical stability and selectivity. google.com However, due to environmental and safety concerns, alternative solvents such as 1,2-dichloroethane (B1671644) (DCE), acetonitrile (B52724), and methyl acetate (B1210297) have been explored and found to be effective, sometimes even reducing reaction times. researchgate.netresearchgate.net For instance, the use of DCE has been shown to decrease reaction times significantly compared to traditional solvents. researchgate.net

Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure thermal decomposition of the radical initiator and to provide sufficient energy for the reaction to proceed. Careful temperature control is necessary to prevent over-bromination and other side reactions.

Irradiation: Photochemical initiation, often using a tungsten lamp or UV light, can be an alternative to thermal initiation. researchgate.netresearchgate.net Light provides the energy for the homolytic cleavage of the bromine-bromine bond in Br2 (formed in low concentrations from NBS), initiating the radical chain reaction. researchgate.netrsc.org Photochemical methods can sometimes be performed under milder conditions than thermal methods. In some cases, visible light has been used to induce the free-radical bromination of toluenes with NBS in an aqueous medium, presenting a "greener" approach. researchgate.net

Table 1: Influence of Reaction Conditions on the Bromination of Toluene Derivatives

| Starting Material | Brominating Agent/Initiator | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Nitrotoluene | NBS/Benzoyl Peroxide | Methylene (B1212753) Dichloride | Reflux, 20-24h | 1-(Dibromomethyl)-2-nitrobenzene | 45-60 | |

| p-Xylene (B151628) | NBS/Benzoyl Peroxide | 1,2-Dichloroethane | Not specified | 1,4-Bisthis compound (B1581898) | Up to 99 | researchgate.net |

| 4-Chlorotoluene | Br2/H2O/Photoirradiation | Benzotrifluoride | 365 nm UV lamp, 0.5h | 4-Chlorothis compound | 96 | d-nb.info |

| Toluene | DBMH/CF3SO3H | Dichloromethane | Room Temp, Light | Benzyl (B1604629) bromide & o/p-Bromotoluene | 22 & 57 | oup.com |

NBS: N-Bromosuccinimide, DBMH: 1,3-Dibromo-5,5-dimethylhydantoin

Several side reactions can occur during the radical bromination of methylbenzenes, leading to the formation of byproducts and potentially reducing the yield of the desired this compound.

One common side reaction is over-bromination , leading to the formation of (tribromomethyl)benzene. researchgate.net This can often be controlled by careful management of the stoichiometry of the brominating agent and the reaction time. researchgate.net

Another potential side reaction is ring bromination , which is an electrophilic aromatic substitution reaction. This is generally less favored under radical conditions but can occur, especially if the reaction conditions inadvertently promote the formation of electrophilic bromine species. oup.com The use of solvents with low refractive indices has been suggested to favor side-chain bromination over ring bromination. google.com

In some cases, particularly with substrates containing other reactive functional groups, byproducts can arise from the reaction of these groups. For example, in the bromination of N,N-dimethylamides and N,N-dimethylamines with NBS, succinimido derivatives can be formed. researchgate.net The primary byproduct from the use of NBS is succinimide (B58015), which is typically removed by filtration after the reaction is complete.

Electrophilic Aromatic Substitution for Bromination

While radical bromination of the methyl group is the primary route to this compound, electrophilic aromatic substitution is the key reaction for introducing bromine atoms onto the benzene ring itself. quora.com This type of reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3), to activate the bromine molecule and generate a strong electrophile (Br+). quora.com

The mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, resulting in a brominated benzene derivative. libretexts.org It is important to note that this method is used to brominate the aromatic ring, not the methyl group. If this compound were subjected to these conditions, further bromination would likely occur on the aromatic ring.

Electrochemical Synthesis Approaches

Electrochemical methods offer a greener and often more selective alternative for the synthesis of this compound and its derivatives. researchgate.net These methods typically involve the electrolysis of an alkyl aromatic compound in a two-phase system. researchgate.net

A common setup uses an aqueous solution of sodium bromide, often with a catalytic amount of hydrobromic acid (HBr), as the electrolyte and an organic phase, such as chloroform (B151607), containing the alkyl aromatic substrate. researchgate.netcecri.res.in The electrolysis is carried out in a single-compartment cell with a platinum anode. researchgate.net

This process can yield dibromomethyl, bis(bromomethyl), or bis(dibromomethyl) arenes in high yields (70-90%), depending on the total charge passed during the electrolysis. researchgate.net One of the key advantages of this method is the ability to control the extent of bromination by adjusting the electrical charge. researchgate.net For instance, to avoid the formation of the over-brominated (tribromomethyl)arene, the temperature of the electrolysis can be lowered towards the end of the reaction. cecri.res.in This method avoids the use of hazardous brominating agents and can be more atom-economical. researchgate.net

Synthesis of Bis(dibromomethyl)benzenes

The synthesis of bis(dibromomethyl)benzenes is a crucial transformation in organic chemistry, providing valuable precursors for aromatic dialdehydes and other complex molecules. thieme-connect.comresearchgate.net These reactions typically involve the bromination of dimethyl-substituted arenes.

Bromination of Dimethyl-Substituted Arenes

The primary method for synthesizing bis(dibromomethyl)benzenes is through the radical bromination of the corresponding dimethyl-substituted arenes. thieme-connect.comsciengine.com This reaction can be achieved using various brominating agents and reaction conditions, with N-bromosuccinimide (NBS) and elemental bromine being common choices. thieme-connect.com Research has focused on optimizing these protocols to improve yields, reduce reaction times, and replace hazardous solvents like carbon tetrachloride with alternatives such as 1,2-dichloroethane (DCE) and acetonitrile. thieme-connect.com Optimized procedures have demonstrated high yields, in some cases up to 99%. thieme-connect.comresearchgate.net

Key to these syntheses is the initiation of a radical chain reaction, often facilitated by light irradiation (e.g., using a tungsten or mercury lamp) or the use of a radical initiator like benzoyl peroxide (BPO). prepchem.comechemi.comgoogle.com The choice of solvent and brominating agent can significantly influence the reaction's efficiency and selectivity. For instance, using NBS in DCE has been shown to reduce reaction times significantly compared to literature protocols. thieme-connect.com

Table 1: Comparison of Bromination Methods for Dimethyl-Substituted Arenes

| Brominating Agent | Initiator/Catalyst | Solvent | Key Advantages | Reference |

| N-Bromosuccinimide (NBS) | Light Irradiation (≥250 nm) | Acetonitrile, Benzene, etc. | High yield and purity, suitable for industrial production. | google.com |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | 1,2-Dichloroethane (DCE) | Reduced reaction times, elimination of incandescent irradiation. | thieme-connect.comresearchgate.net |

| Elemental Bromine (Br₂) | Light Irradiation (Tungsten Lamp) | Carbon Tetrachloride | Good yields, established method. | sciengine.com |

| Elemental Bromine (Br₂) | None (thermal) | None (neat) | High temperature process. | echemi.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride | Dichloromethane | Mild conditions, high selectivity for benzylic bromination. | nih.gov |

Specific Protocols for 1,2-Bisthis compound (B1266051)

The synthesis of 1,2-bisthis compound typically starts from o-xylene (B151617). A common laboratory-scale procedure involves dissolving o-xylene in a solvent like carbon tetrachloride and adding elemental bromine dropwise while irradiating the mixture with a photolamp (e.g., a 500-watt lamp). prepchem.com The reaction is heated to reflux, and the rate of bromine addition is controlled to maintain a colorless state in the refluxing solvent. prepchem.com After the reaction, the mixture is washed and the product is purified by crystallization, for example, from chloroform, to yield 1,2-bisthis compound. prepchem.com

An alternative approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. nih.gov In a recent sustainable method, o-xylene is reacted with HBr and aqueous hydrogen peroxide under LED light irradiation, leading to the formation of 1,2-bis(bromomethyl)benzene (B41939) in near-quantitative yield. nih.gov

Table 2: Selected Protocols for the Synthesis of 1,2-Bisthis compound

| Starting Material | Reagents | Conditions | Yield | Reference |

| o-Xylene | Elemental Bromine, Carbon Tetrachloride | Reflux, 500W photolamp irradiation | 50% | prepchem.com |

| o-Xylene | HBr (48% aq.), H₂O₂ (35% aq.) | LED irradiation (455 nm), room temperature | 98% | nih.gov |

Synthesis of 1,4-Bisthis compound

1,4-Bisthis compound is synthesized from p-xylene using similar bromination strategies. One established method involves refluxing p-xylene with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride for several hours. echemi.com After cooling, the succinimide byproduct is filtered off, and the solvent is removed to yield the desired product. echemi.com

Another protocol utilizes elemental bromine. Dry p-xylene is heated, and dry bromine is added dropwise over a couple of hours while irradiating the reaction with a tungsten lamp. echemi.com The reaction is continued for an additional few hours at high temperature. echemi.com More modern and environmentally conscious methods have also been developed. For instance, an electrochemical method using platinum electrodes in a chloroform and aqueous sodium bromide solution can produce 1,4-bisthis compound in good yield. cecri.res.in

Table 3: Selected Protocols for the Synthesis of 1,4-Bisthis compound

| Starting Material | Reagents | Conditions | Yield | Reference |

| p-Xylene | N-Bromosuccinimide, Benzoyl Peroxide, Carbon Tetrachloride | Reflux at 70°C for 12 hours | 90% | echemi.com |

| p-Xylene | Elemental Bromine | 140°C, 300W tungsten lamp irradiation | Not specified | echemi.com |

| p-Xylene | Sodium Bromide (aq.), HBr (aq.), Chloroform | Electrolysis, 15°C | 76% | cecri.res.in |

Mechanistic Investigations of this compound Formation

The formation of this compound and its derivatives proceeds through a radical-mediated process, which has been the subject of both experimental and computational studies to elucidate the reaction pathways and intermediates.

Radical Chain Mechanisms in Benzylic Bromination

Benzylic bromination follows a radical chain mechanism. quora.commasterorganicchemistry.com The process is initiated by the homolytic cleavage of the bromine source, which can be elemental bromine (Br₂) or N-bromosuccinimide (NBS), to generate bromine radicals (Br•). quora.comlibretexts.org This initiation step is typically induced by heat or light. masterorganicchemistry.com

The propagation phase involves two key steps:

A bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene (e.g., toluene) to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). quora.commasterorganicchemistry.com The stability of the benzyl radical is a crucial factor driving the selectivity of the reaction for the benzylic position. libretexts.org

The benzyl radical then reacts with a molecule of the bromine source (Br₂ or NBS) to form the brominated product (e.g., benzyl bromide) and a new bromine radical, which continues the chain reaction. quora.com

The formation of the dibrominated product, this compound, occurs through the same fundamental mechanism, where the initially formed monobrominated product undergoes further radical bromination. quora.com A bromine radical abstracts one of the remaining benzylic hydrogens from the bromomethyl group, forming a bromobenzyl radical, which then reacts with the bromine source to yield the dibrominated product. quora.com The reaction can proceed further to form (tribromomethyl)benzene, depending on the reaction conditions and stoichiometry of the reagents. oup.com Termination steps, which involve the combination of two radicals, conclude the reaction. quora.com

Computational Modeling of Reaction Pathways (e.g., DFT Studies)

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the mechanism of benzylic bromination. researchgate.net These studies help in analyzing the transition states and energy profiles of the reaction steps. researchgate.net

DFT calculations have been used to investigate the free energy profile for the reaction of a bromine atom with toluene, leading to benzyl bromide, this compound, and (tribromomethyl)benzene. researchgate.netresearchgate.net Such studies have confirmed that the abstraction of a hydrogen atom from the methyl group of toluene is the most energetically favorable pathway. kaust.edu.sa The calculations reveal that the reaction proceeds through the formation of an intermediate complex. kaust.edu.sa

Furthermore, computational models have been employed to understand the influence of solvents and substituents on the reaction rate and product distribution. researchgate.net For example, theoretical analyses suggest that polar solvents can increase the reaction rate compared to nonpolar ones. researchgate.net DFT calculations have also been instrumental in explaining the selectivity of benzylic bromination over aromatic ring bromination under radical conditions, attributing it to the different reaction pathways involved. nih.gov These computational investigations are valuable for optimizing reaction conditions and predicting the outcomes of benzylic bromination reactions. researchgate.net

Reactivity and Reaction Mechanisms of Dibromomethyl Benzene

Nucleophilic Substitution Reactions of the Dibromomethyl Group

The carbon atom of the dibromomethyl group in (dibromomethyl)benzene is electrophilic due to the presence of two electron-withdrawing bromine atoms. This makes it susceptible to attack by nucleophiles, leading to the displacement of the bromide ions. vaia.com The stability of the bromide ion as a leaving group facilitates these substitution reactions. vaia.com

Hydrolysis to Aldehydes (e.g., Benzaldehyde (B42025) Formation from this compound)

The hydrolysis of this compound is a classic method for the synthesis of benzaldehyde. vaia.comaskfilo.com This transformation is typically achieved by reacting this compound with a base, such as sodium hydroxide (B78521) (NaOH), in an aqueous medium. vaia.comaskfilo.comquora.com The reaction proceeds through a two-step nucleophilic substitution, ultimately yielding the corresponding aldehyde.

The hydrolysis of this compound to benzaldehyde is thought to proceed via a nucleophilic substitution mechanism, likely SN2. vaia.comquora.comaskfilo.comquora.com The hydroxide ion (OH-) acts as the nucleophile, attacking the electrophilic carbon of the dibromomethyl group and displacing one of the bromine atoms. vaia.comquora.com This initial step forms an unstable α-bromo alcohol intermediate. askfilo.com

This intermediate then rapidly undergoes a second reaction. The presence of the hydroxyl group facilitates the departure of the second bromide ion. quora.com The resulting geminal diol, (dihydroxymethyl)benzene, is generally unstable and readily loses a molecule of water to form the more stable benzaldehyde. vaia.comvaia.comaskfilo.com The instability of geminal diols is a key driving force for the final step of this reaction. vaia.com

A summary of the reaction is presented below:

| Reactant | Reagent | Product |

| This compound | NaOH (aq) | Benzaldehyde |

Reactions with Amines to Form Imines and Derivatives

This compound and its derivatives can react with primary amines to form imines, also known as Schiff bases. researchgate.netresearchgate.net This reaction involves the formation of a carbon-nitrogen double bond. libretexts.orgyoutube.com The reaction of 4-(dibromomethyl)benzenecarbaldehyde with primary amines, for instance, results in the formation of imines. researchgate.netresearchgate.net

The mechanism of imine formation from aldehydes and primary amines generally involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. libretexts.org In the case of this compound, the initial reaction with the amine would lead to a substitution product that can then rearrange or further react to form the imine.

Reactions with Thiols

The dibromomethyl group is also reactive towards sulfur nucleophiles, such as thiols. These reactions can lead to the formation of thioether derivatives. The reaction of this compound with thiols can proceed via nucleophilic substitution, where the thiol displaces the bromide ions. researchgate.net This reactivity is analogous to the reactions with other nucleophiles like amines and hydroxides.

Formation of Acetals with Orthoformates

This compound and its derivatives can be converted to the corresponding aldehyde acetals by reacting them with trialkyl orthoformates. researchgate.netresearchgate.netresearchgate.net This reaction provides a method to protect the aldehyde functionality or to synthesize acetals directly from the dihalo compound. The reaction of 4-(dibromomethyl)benzaldehyde with trialkyl orthoformates in the presence of an acid catalyst like sulfuric acid leads to the formation of the corresponding acetal (B89532). researchgate.netresearchgate.net

The mechanism is believed to involve a zinc chloride-catalyzed double debromoalkoxylation. researchgate.net In this process, an α-brominated ether is formed as an intermediate, which then undergoes a second debromoalkoxylation to yield the final acetal product. researchgate.net

| Reactant | Reagent | Catalyst | Product |

| (Dibromomethyl)arenes | Trialkyl orthoformates | ZnCl2 | Aromatic aldehyde acetals |

Debromination and Debromoalkoxylation Reactions

This compound can undergo debromination reactions, which involve the removal of the bromine atoms. On-surface debromination of 1,4-bisthis compound (B1581898) on a gold surface can lead to the formation of poly(p-phenylene vinylene). nih.govd-nb.info

Furthermore, as mentioned in the formation of acetals, (dibromomethyl)arenes can undergo zinc chloride-catalyzed double debromoalkoxylation when treated with trialkyl orthoformates. researchgate.net This reaction involves the substitution of both bromine atoms with alkoxy groups from the orthoformate. researchgate.net

Electrophilic Reactivity and Aromatic Substitutions

The dibromomethyl group (-CHBr₂) is an electron-withdrawing group due to the inductive effect of the two bromine atoms. This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions slower compared to benzene. The group directs incoming electrophiles primarily to the meta position.

The presence of additional substituents on the benzene ring significantly modifies the electrophilicity and reactivity of the molecule. A particularly illustrative case is that of 1-(dibromomethyl)-2-nitrobenzene.

Enhanced Deactivation: The nitro group (-NO₂) is a powerful electron-withdrawing group, both by induction and resonance. youtube.com When present on the same ring as the dibromomethyl group, it further deactivates the ring towards electrophilic attack. youtube.com This combined deactivation makes electrophilic substitution on the nitro-substituted ring exceptionally difficult.

Increased Electrophilicity of the Benzylic Carbon: The strong electron-withdrawing nature of the ortho-nitro group enhances the electrophilic character of the dibromomethyl group's carbon atom. smolecule.com This polarization of the C-Br bonds increases the susceptibility of the dibromomethyl group to nucleophilic attack.

In essence, while the nitro group diminishes the reactivity of the aromatic ring itself, it amplifies the reactivity of the benzylic position.

Due to the deactivating nature of the dibromomethyl group, this compound undergoes electrophilic aromatic substitution reactions under harsher conditions than benzene. Aromatic molecules generally require strong electrophiles to react. libretexts.org The reaction mechanism involves the initial attack of the electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate (a benzenonium cation), followed by the loss of a proton to restore aromaticity. libretexts.org

For substituted (dibromomethyl)benzenes, the interaction with electrophiles is governed by the combined directing effects of the substituents. For instance, in 1-chloro-4-(dibromomethyl)benzene, the chloro group is an ortho-, para-director, while the dibromomethyl group is a meta-director. The electron-withdrawing nature of the chlorine atom further increases the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. evitachem.com

Redox Reactivity (e.g., Nitro Group Reduction in 1-(Dibromomethyl)-2-nitrobenzene)

The nitro group in nitro-substituted this compound derivatives can be readily reduced to an amino group (-NH₂). This transformation is a common strategy in organic synthesis to alter the electronic properties and directing effects of substituents. youtube.com

For 1-(dibromomethyl)-2-nitrobenzene, the reduction of the nitro group to an amine can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. smolecule.comyoutube.com This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. youtube.com This switch in directing influence is a powerful tool for synthesizing complex substituted aromatic compounds. youtube.com

Comparative Reactivity Studies with Analogous Compounds (e.g., Monobrominated Analogs)

Comparing the reactivity of this compound with its monobrominated analog, (bromomethyl)benzene (benzyl bromide), reveals important differences.

Nucleophilic Substitution: Benzyl (B1604629) bromide is highly reactive towards nucleophilic substitution, often proceeding via an Sₙ1 mechanism due to the formation of a stable, resonance-stabilized benzylic carbocation. quora.comstackexchange.com this compound also undergoes nucleophilic substitution, but the reaction can be more complex. For example, its reaction with sodium hydroxide yields benzaldehyde rather than the gem-diol, C₆H₅CH(OH)₂, which is unstable. askfilo.comvaia.com The initial Sₙ2 substitution of one bromide by a hydroxide ion forms an unstable bromoalcohol intermediate, which then eliminates the second bromide to form the aldehyde. vaia.com

Radical Stability: The stability of the radical formed at the benzylic position is key to understanding reactions like free-radical bromination. wikipedia.orgmasterorganicchemistry.com The benzylic C-H bond is significantly weaker than a typical alkyl C-H bond because the resulting benzyl radical is stabilized by resonance with the aromatic ring. wikipedia.orgmasterorganicchemistry.com While both mono- and dibrominated compounds can form benzylic radicals, the presence of an additional bromine atom in this compound influences the subsequent reaction steps.

Reactivity Enhancement: The presence of two bromine atoms in 1,2-bis(dibromomethyl)-4-nitrobenzene (B1582994) significantly enhances its reactivity compared to analogs with fewer halogens, such as 1-(bromomethyl)-2-nitrobenzene, which has a less electrophilic character. smolecule.com

Below is a table comparing the reactivity of this compound and its monobrominated analog.

| Feature | This compound | (Bromomethyl)benzene (Benzyl Bromide) |

| Reaction with NaOH | Forms benzaldehyde via an unstable intermediate. askfilo.comvaia.com | Can form benzyl alcohol. |

| Nucleophilic Substitution | Undergoes substitution, but the gem-dihalide nature leads to aldehyde formation. askfilo.comvaia.com | Readily undergoes Sₙ1/Sₙ2 reactions. quora.comwikipedia.org |

| Radical Formation | Forms a dibromobenzyl radical. | Forms a benzyl radical, which is highly resonance-stabilized. masterorganicchemistry.com |

| Electrophilicity of Benzylic C | Higher due to two bromine atoms. | Lower than the dibromo- analog. |

Advanced Mechanistic Studies

Modern mechanistic studies have provided deeper insights into the transient species that govern the reactivity of this compound and its derivatives.

Bromomethyl Radicals: In reactions initiated by heat or light, such as free-radical bromination with N-bromosuccinimide (NBS), the homolytic cleavage of a benzylic C-H bond is a key step. masterorganicchemistry.com This generates a resonance-stabilized benzyl radical. masterorganicchemistry.com Subsequent reaction with a bromine source produces the brominated product. In the case of toluene (B28343), this process can proceed stepwise to form (bromomethyl)benzene and then this compound. oup.com The mechanism involves the abstraction of a hydrogen atom by a bromine radical, followed by the reaction of the resulting benzyl radical with Br₂ or NBS. masterorganicchemistry.comoup.comcecri.res.in

o-Quinodimethane: ortho-Quinodimethanes (o-QDMs) are highly reactive intermediates that can be generated from ortho-disubstituted benzene derivatives. researchgate.netchemrxiv.org For example, 1,2-bisthis compound (B1266051) can serve as a precursor to o-quinodimethane. mdpi.compreprints.org The generation often involves a 1,4-elimination reaction. For instance, treatment of 1,2-bisthis compound with sodium iodide can generate the o-QDM intermediate, which can then be trapped in situ by a dienophile in a Diels-Alder reaction. mdpi.com These intermediates are valuable in the synthesis of polycyclic compounds. researchgate.nettandfonline.com The formation of o-quinodimethane can also proceed via the extrusion of a bromo radical from a dibromomethyl radical intermediate. oup.com

Theoretical Investigations of Transition States and Energy Barriers

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms of this compound at a molecular level. Methodologies such as Density Functional Theory (DFT) and Transition State Theory (TST) are instrumental in mapping potential energy surfaces, identifying transition state structures, and calculating the energy barriers associated with different reaction pathways. researchgate.netacmm.nl These investigations offer insights that are often inaccessible through experimental means alone, detailing the fleeting existence of activated complexes and the energetic factors that govern reaction rates and product selectivity. acmm.nllibretexts.org

Research Findings from Computational Studies

Computational studies have explored various reactions involving this compound and related benzyl halides, providing detailed mechanistic and energetic information.

A theoretical kinetic study on the formation of this compound through the radical bromination of toluene has been conducted using high-level computational methods like B2GP-PLYP. researchgate.net This research calculated the free energy profile for the sequential bromination steps, from toluene to benzyl bromide and subsequently to this compound. researchgate.net By employing Canonical Transition State Theory, rate coefficients for individual reaction steps were determined. researchgate.net The study revealed that the abstraction of hydrogen atoms from the methyl/bromomethyl group is the most energetically favorable pathway. researchgate.net Furthermore, calculations indicated that polar solvents can increase the reaction rate compared to nonpolar media. researchgate.net

Density Functional Theory (DFT) has also been extensively used to model the reactivity of benzyl bromide derivatives in various other transformations. In one such study, DFT calculations at the ωB97X-D level of theory were used to analyze the homologation of electron-rich benzyl bromides with diazo compounds. nih.gov The computational analysis revealed a rate-determining SN1 mechanism that proceeds through a cascading series of cationic intermediates, including a key phenonium ion. nih.gov The computed Gibbs energy profile provided a quantitative measure of the energy barriers for each step, elucidating the reaction coordinate and the structure of the transition states. nih.gov

In the context of on-surface synthesis, DFT calculations have been employed to understand the dehalogenative C-C coupling of molecules like 2,3-bis(dibromomethyl)naphthalene (B14459223) on Au(111) surfaces. nih.gov These theoretical models suggest that the ortho-position of the halomethyl groups plays a significant role in lowering the activation barrier for the C-Br bond cleavage compared to para-substituted analogues. nih.gov For 1,4-bisthis compound, theoretical work indicates that the barrier for the formation of poly(p-phenylene vinylene) on a surface is very low, favoring polymerization. nih.govtongji.edu.cn

The formation and reactivity of electron donor-acceptor (EDA) complexes involving benzyl bromide derivatives have also been a subject of theoretical scrutiny. rsc.orgresearchgate.net DFT studies on EDA complexes between substituted 1H-indoles and benzyl bromides have been performed to explore the mechanism of visible-light-initiated reactions. researchgate.net These calculations provide binding energies for the formation of the EDA complexes and analyze the properties of their excited triplet states, which are crucial for the subsequent chemical reaction. researchgate.net Analysis of the spin density and bond lengths in the excited state reveals a significant weakening and near-dissociation of the C-Br bond, which precedes the bond-breaking event. researchgate.net

The table below summarizes findings from a DFT study on the binding energies of EDA complexes formed between various benzyl bromide derivatives and 3-methyl-1H-indole, illustrating how electronic substituents affect the stability of these pre-reaction complexes. researchgate.net

| EDA Complex Components | Binding Energy (ΔG, kcal/mol) | Binding Enthalpy (ΔH, kcal/mol) |

|---|---|---|

| 3-methyl-1H-indole + Benzyl bromide | 4.58 | -6.39 |

| 3-methyl-1H-indole + 4-Nitrobenzyl bromide | 1.25 | -9.97 |

| 3-methyl-1H-indole + 2,4-Dinitrobenzyl bromide | -1.26 | -14.88 |

These theoretical investigations collectively demonstrate the power of computational chemistry to dissect complex reaction mechanisms. By calculating the energy barriers and characterizing the transition states, researchers can predict reactivity, understand selectivity, and guide the design of new synthetic methodologies involving this compound and its derivatives.

The following table provides an overview of different theoretical studies and their key findings regarding the energy barriers and transition states of reactions involving this compound and analogous structures.

| Reaction System | Computational Method | Key Findings on Transition States and Energy Barriers | Reference |

|---|---|---|---|

| Radical Bromination of Toluene | B2GP-PLYP / Canonical TST | Calculated free energy profile and rate coefficients for the formation of this compound. Hydrogen abstraction from the benzylic position is the most favorable pathway. | researchgate.net |

| Homologation of Benzyl Bromides | DFT (ωB97X-D) | Revealed a rate-determining SN1 mechanism. Computed the Gibbs energy profile, identifying a cascading sequence of cationic intermediates and transition states. | nih.gov |

| On-Surface Debromination of Bis(dibromomethyl)naphthalene | DFT | The ortho-position of dibromomethyl groups lowers the activation barrier for C-Br bond cleavage. Spontaneous cyclization occurs after debromination. | nih.gov |

| EDA Complexes of Benzyl Bromides | DFT | Calculated binding energies for pre-reaction complexes. Analysis of the excited triplet state shows significant elongation and weakening of the C-Br bond, indicating a low barrier to dissociation. | researchgate.net |

Applications in Organic Synthesis

Building Block for Complex Organic Molecules

The strategic importance of (dibromomethyl)benzene lies in its role as a precursor and intermediate in multi-step synthetic pathways. It provides a reliable method for introducing formyl groups or for participating in cyclization and condensation reactions to build elaborate molecular frameworks.

This compound is a key starting material for creating a variety of substituted benzene (B151609) compounds. The dibromomethyl group can be either retained in the final structure or transformed, allowing for the synthesis of molecules with specific substitution patterns. Research has demonstrated the synthesis of several such derivatives, including 1,3-dibromo-5-(dibromomethyl)benzene and 1,4-dibromo-2-(dibromomethyl)benzene researchgate.netnih.govdntb.gov.ua. These compounds, in turn, can serve as intermediates for further functionalization, expanding the range of accessible substituted benzene structures researchgate.netnih.gov. The presence of both bromine atoms on the methyl group and potentially on the aromatic ring provides multiple reaction sites for chemists to exploit nih.govdntb.gov.ua.

One of the most significant applications of this compound derivatives is their conversion into aromatic aldehydes researchgate.net. The gem-dibromide functional group is a stable precursor to the aldehyde group, which can be unmasked through hydrolysis.

This method is particularly effective for producing dicarbaldehydes from bisthis compound precursors.

Terephthalaldehyde (B141574): This important industrial chemical can be synthesized from 1,4-bisthis compound (B1581898), also known as α,α,α',α'-tetrabromo-p-xylene researchgate.netwikipedia.org. The synthesis involves the hydrolysis of the tetrabromo compound, often using sulfuric acid wikipedia.orgorgsyn.org. A procedure has also been developed for the simultaneous preparation of terephthalaldehyde and 4-(dibromomethyl)benzaldehyde from 1,4-bisthis compound researchgate.netresearchgate.net.

Benzene-1,2-dicarbaldehydes: Substituted benzene-1,2-dicarbaldehydes are efficiently synthesized by reacting substituted 1,2-bis(dibromomethyl)benzenes with fuming sulfuric acid, followed by hydrolysis sciengine.comresearchgate.net. The yields of this reaction can be significantly improved by adding solid sodium bicarbonate to the mixture before the hydrolysis step sciengine.comresearchgate.net.

| Precursor | Reagents | Product | Yield | Reference |

| Substituted-1,2-bisthis compound | 1. Fuming H₂SO₄2. H₂O | Substituted-benzene-1,2-dicarbaldehyde | Improved with NaHCO₃ | sciengine.comresearchgate.net |

| 4-Chloro-1,2-bisthis compound | 1. Fuming H₂SO₄2. H₂O, Na₂CO₃ wash | 4-Chloro-o-phthalaldehyde | 72% | sciengine.com |

| 1,4-Bisthis compound | P(IV) acid methyl esters | Terephthalaldehyde & 4-(Dibromomethyl)benzaldehyde | Not specified | researchgate.net |

| α,α,α',α'-Tetrabromo-p-xylene | Hydrolysis (e.g., with H₂SO₄) | Terephthalaldehyde | Not specified | wikipedia.orgorgsyn.org |

This table summarizes the synthesis of aromatic aldehydes from this compound precursors.

Bisthis compound isomers are valuable starting materials for the annulation of additional aromatic rings, leading to the formation of polycyclic aromatic hydrocarbons like naphthalenes researchgate.netnih.govdntb.gov.ua. A notable reaction involves the synthesis of 2,3-dicyanonaphthalenes from 1,2-bisthis compound (B1266051) and its derivatives with fumaronitrile (B1194792) researchgate.netresearchgate.net. This reaction proceeds in the presence of potassium iodide researchgate.net. The synthesis of various brominated naphthalene (B1677914) derivatives, such as 2,3-bis(dibromomethyl)naphthalene (B14459223), has also been documented researchgate.netnih.gov. While pentacene (B32325) synthesis often involves building upon anthracene (B1667546) frameworks, the fundamental reactions for forming fused aromatic rings share common principles with those used for naphthalene synthesis from benzene precursors thieme-connect.de.

This compound and its aromatic analogues serve as effective aldehyde equivalents in a modified Knoevenagel-Doebner reaction to produce cinnamic esters researchgate.net. This valuable variation provides a one-step synthesis from gem-dibromomethyl aromatics, bypassing the need for the prior isolation of often non-commercial or expensive aromatic aldehydes researchgate.netorganic-chemistry.org. In this procedure, the gem-dibromomethylarene is treated with ethyl hydrogen malonate in pyridine, using a catalytic amount of piperidine, to yield the corresponding cinnamic ester in good yield researchgate.net. The Knoevenagel-Doebner reaction is a condensation process where an active methylene (B1212753) compound reacts with an aldehyde or ketone, followed by decarboxylation, to form α,β-unsaturated carboxylic acids or their derivatives alfa-chemistry.comasianpubs.orgbu.edu.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference |

| gem-Dibromomethylarene | Ethyl hydrogen malonate | Piperidine/Pyridine | Cinnamic ester | researchgate.net |

| gem-Dibromomethylarene | Malonic acid | Pyridine/Piperidine | α,β-Unsaturated carboxylic acid | organic-chemistry.org |

This table outlines the components of the Knoevenagel-Doebner reaction using gem-dibromomethylarenes.

Benzothiazoles are an important class of heterocyclic compounds with various applications nih.govresearchgate.net. A primary method for their synthesis is the condensation reaction between a 2-aminobenzenethiol and an aldehyde nih.govwikipedia.org. Since this compound is a convenient precursor to benzaldehyde (B42025), it is an indirect but useful starting material for 2-substituted benzothiazoles. The synthesis is typically a two-step process: first, the hydrolysis of this compound to generate the aldehyde, followed by its condensation with 2-aminobenzenethiol nih.govrsc.org. This condensation can be catalyzed by various reagents under different conditions to form the benzothiazole (B30560) ring system nih.gov.

This compound derivatives are precursors for the synthesis of fused ring systems like indanones. Specifically, o-bisthis compound is used in the synthesis of benz[f]indan-1-one and its derivatives nih.gov. The reaction of o-bisthis compound with cyclopentenone or its derivatives under appropriate conditions leads to the formation of the benz[f]indan-1-one framework nih.gov. For instance, 3-methyl-substituted benz[f]indan-1-one was synthesized in a 35% yield from o-bisthis compound and 4-methylcyclopentenone nih.gov. While general indanone synthesis can be achieved through various routes, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, the use of bis(dibromomethyl)benzenes provides a direct pathway to more complex, fused indanone systems nih.govresearchgate.net.

Generation of Reactive Intermediates for Further Transformations

The dibromomethyl group in this compound is a key functional handle for the generation of several highly reactive intermediates, which can then be trapped by various reagents to afford a diverse range of molecular architectures. These intermediates include phosphorus ylides, carbenes, and organometallic species.

One of the prominent applications of compounds analogous to the reactive species derived from this compound is in the Corey-Fuchs reaction. This reaction facilitates the conversion of aldehydes to terminal alkynes via a two-step sequence involving the formation of a dibromoolefin. The first step utilizes a phosphorus ylide, specifically triphenylphosphine-dibromomethylene ylide, which can be generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. This ylide then reacts with an aldehyde in a manner similar to the Wittig reaction to yield a 1,1-dibromoalkene. researchgate.netorganic-chemistry.orgwikipedia.org Subsequent treatment with a strong base, such as n-butyllithium, effects a Fritsch–Buttenberg–Wiechell rearrangement to furnish the corresponding terminal alkyne. researchgate.netorganic-chemistry.org Benzaldehyde, a direct oxidation product of this compound, and its derivatives are common substrates in this transformation.

The following table provides examples of the Corey-Fuchs reaction with various benzaldehyde derivatives, showcasing the yields of the intermediate dibromoalkenes.

| Aldehyde Substrate | Dibromoolefin Product | Yield (%) | Reference |

| Benzaldehyde | (2,2-Dibromoethenyl)benzene | 82 | nrochemistry.com |

| 3-Methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde | 2-(2,2-Dibromoethenyl)-1-methoxy-3-methyl-5-(1,4,5-trimethoxynaphthalen-2-yl)benzene | - | rsc.org |

| 3-(2-Furyl)acrolein | 2-(4,4-Dibromobuta-1,3-dien-1-yl)furan | 86 (overall) | rsc.org |

Furthermore, the reaction of this compound with strong bases like n-butyllithium can lead to the formation of a phenylcarbene or a carbenoid equivalent through α-elimination. researchgate.net These highly reactive species can then participate in various transformations, most notably cyclopropanation reactions with alkenes. For instance, the reaction of a carbene generated from a haloform with an alkene is a common method for synthesizing cyclopropane (B1198618) rings. nih.gov The addition is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org While direct cyclopropanation using this compound is less commonly reported in introductory examples, the principle is demonstrated in reactions using similar carbene precursors. For example, tribromomethyl-substituted cyclopropanes can be synthesized from styrene (B11656) derivatives with high diastereoselectivity. iosrjournals.org

Chiral Synthesis and Asymmetric Transformations (if applicable, based on derivatives)

This compound, through its readily accessible derivative benzaldehyde, plays a significant role in chiral synthesis and asymmetric transformations. Benzaldehyde serves as a versatile starting material for the synthesis of a wide array of chiral ligands, auxiliaries, and catalysts that are instrumental in inducing enantioselectivity in chemical reactions.

A prominent strategy involves the condensation of benzaldehyde or its substituted derivatives with chiral amines or amino alcohols to form chiral Schiff base ligands. These ligands can then be complexed with various metal ions, such as copper(II), to create chiral catalysts for asymmetric reactions. For example, chiral Schiff base ligands derived from nitrobenzaldehydes and (1R,2R)-(-)-1,2-diaminocyclohexane have been synthesized and utilized in asymmetric cyclopropanation reactions. nih.gov Although the enantioselectivities were modest in this specific application, it highlights the potential of these ligand scaffolds. researchgate.net

The asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, is another area where benzaldehyde-derived chiral ligands have been successfully employed. Copper(II) complexes of chiral ligands have been shown to catalyze the reaction between various aldehydes and nitromethane (B149229), affording chiral β-nitro alcohols with good yields and high enantiomeric excesses (ee). mdpi.commdpi.comniscpr.res.in

The following table presents data on the asymmetric Henry reaction of benzaldehyde with nitromethane catalyzed by different copper(II) complexes with chiral ligands.

| Chiral Ligand/Catalyst System | Yield (%) | ee (%) | Reference |

| Cu(II)-Aziridine-functionalized organophosphorus compounds | up to 95 | up to 95 | mdpi.com |

| Cu(OAc)₂ with chiral N-monoalkyl cyclohexanediamines | up to 99 | up to 93 | researchgate.net |

| Cu(II) complex of bis(trans-cyclohexane-1,2-diamine)-based ligand | - | - | researchgate.net |

| Chiral iminopyridines with Cu(OAc)₂·H₂O (with o-methoxybenzaldehyde) | - | up to 86 | niscpr.res.in |

Furthermore, benzaldehyde is a key precursor for the synthesis of chiral amino alcohols and diols that act as ligands in the enantioselective addition of organometallic reagents to aldehydes. For example, carbohydrate-based chiral diols have been used as ligands in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc (B1219324) to a range of aromatic aldehydes, achieving high conversions and excellent enantioselectivities. mdpi.comnih.gov

The table below summarizes the results for the enantioselective addition of diethylzinc to various substituted benzaldehydes using a chiral fructopyranose-based ligand.

| Aldehyde Substrate | Conversion (%) | ee (%) | Reference |

| Benzaldehyde | 70-100 | 92 | mdpi.com |

| o-Methylbenzaldehyde | 70-100 | 92 | mdpi.com |

| m-Methylbenzaldehyde | 70-100 | 96 | mdpi.com |

| p-Methylbenzaldehyde | 70-100 | 83 | mdpi.com |

| 2-Naphthaldehyde | 70-100 | 92 | mdpi.com |

Another important application of benzaldehyde derivatives in asymmetric synthesis is in the preparation of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov Chiral lactam alcohols, which can be synthesized from derivatives of proline and involve reactions with phenylmagnesium bromide (a Grignard reagent often prepared from bromobenzene), are precursors to these oxazaborolidine catalysts. nih.govijprs.com The in situ generation of these catalysts from chiral lactam alcohols and borane (B79455) has been shown to effectively reduce a variety of ketones with high yields and enantioselectivities. nih.govorganic-chemistry.org

The following table illustrates the efficacy of an in situ generated oxazaborolidine catalyst in the asymmetric reduction of various ketones.

| Ketone Substrate | Yield (%) | ee (%) | Reference |

| Acetophenone | Good | 91-98 | nih.gov |

| Propiophenone | Good | 91-98 | nih.gov |

| α-Tetralone | Good | 85 | nih.gov |

Advanced Analytical Techniques in the Study of Dibromomethyl Benzene

Spectroscopic Characterization

Spectroscopy is a cornerstone in the elucidation of (Dibromomethyl)benzene's molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum, the methine proton of the dibromomethyl group (-CHBr₂) is highly deshielded by the two electronegative bromine atoms, resulting in a characteristic singlet in a distinct downfield region. The aromatic protons on the benzene (B151609) ring produce signals in the typical aromatic region, with their chemical shifts and coupling patterns being dependent on the substitution pattern.

In the ¹³C NMR spectrum, the carbon atom of the dibromomethyl group appears at a chemical shift significantly influenced by the attached bromine atoms. The aromatic carbons give rise to several signals, with the ipso-carbon (the one attached to the dibromomethyl group) being uniquely identifiable. While specific spectral data for this compound is not detailed in the provided research, data from closely related poly(bromomethyl)benzene derivatives can provide expected chemical shift ranges.

Table 1: Illustrative NMR Chemical Shifts for Bromomethylated Benzene Moieties Data is based on structurally similar compounds like bis(bromomethyl)benzenes and serves to indicate expected chemical shift regions.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |

| ¹H | Ph-CH ₂Br | 4.4 - 4.7 |

| ¹H | Aromatic H | 7.2 - 7.5 |

| ¹³C | Ph-C H₂Br | 30 - 34 |

| ¹³C | Aromatic C | 128 - 139 |

Source: Based on data for related compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the this compound molecule, which in turn confirms its elemental composition. This technique provides a mass-to-charge ratio (m/z) with very high accuracy, typically to four or more decimal places.

For this compound (C₇H₆Br₂), HRMS can verify its molecular formula by matching the experimentally measured mass to the calculated exact mass (249.931 g/mol ). nist.govmatrix-fine-chemicals.com A key feature in the mass spectrum of a dibrominated compound is the distinct isotopic pattern created by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1, providing unambiguous evidence for the presence of two bromine atoms in the molecule.

Infrared (IR) and Raman Spectroscopy for Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for real-time, in-situ monitoring of chemical reactions involving this compound. irdg.orgnih.gov These non-destructive methods allow researchers to track the consumption of reactants and the formation of products by observing changes in characteristic vibrational modes. americanpharmaceuticalreview.com

Raman Spectroscopy : This technique is particularly well-suited for monitoring reactions in aqueous media, as water has a weak Raman spectrum. irdg.org For reactions involving brominated compounds, the C-Br stretching vibration, which gives a strong Raman signal, can be monitored. For instance, the disappearance of a C-Br band could signify the progress of a substitution or elimination reaction involving the dibromomethyl group. americanpharmaceuticalreview.com Characteristic signals for the benzene ring, such as the ring breathing mode (~1000 cm⁻¹) and aromatic C-H stretches (~3050-3100 cm⁻¹), can also be tracked. irdg.org

Infrared (IR) Spectroscopy : IR spectroscopy is also a powerful tool for reaction monitoring. Changes in the intensity of IR absorption bands corresponding to specific functional groups provide kinetic and mechanistic information. For this compound, characteristic bands for C-H and C-C bonds within the aromatic ring, as well as C-Br vibrations, can be followed throughout a reaction.

The ability of these techniques to provide real-time data without the need for sampling makes them invaluable for understanding reaction kinetics, identifying intermediates, and optimizing process conditions. americanpharmaceuticalreview.comresearchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to study this compound and its derivatives, providing a wealth of information on molecular geometry and the non-covalent interactions that govern crystal packing. docbrown.infohackaday.com

Analysis of Bond Lengths and Angles

Single-crystal X-ray diffraction analysis provides highly accurate measurements of bond lengths and angles. For molecules containing a dibromomethyl group, key parameters include the C-Br bond lengths and the Br-C-Br bond angle. In the crystal structure of a related compound, 1,3,5-Tristhis compound, the C-Br bond length was determined to be 1.942(5) Å and the Br-C-Br angle was 108.7(4)°. researchgate.net These values are considered typical for dibromomethyl-substituted benzene compounds. researchgate.net The geometry of the benzene ring itself is also confirmed, showing the expected planar hexagonal structure with C-C bond lengths of approximately 1.39 Å and internal C-C-C bond angles of 120°. docbrown.info

Table 2: Typical Molecular Geometry Parameters for Dibromomethyl-Substituted Benzenes from X-ray Crystallography

| Parameter | Group | Typical Value |

| Bond Length | C-Br | 1.942 (5) Å |

| Bond Length | Aromatic C-C | ~1.39 Å |

| Bond Angle | Br-C-Br | 108.7 (4)° |

| Bond Angle | Aromatic C-C-C | ~120° |

Source: Based on data for 1,3,5-Tristhis compound and general benzene structure. docbrown.inforesearchgate.net

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H⋯Br, Br⋯Br, π–π stacking)

Beyond individual molecular structure, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is dictated by a variety of intermolecular interactions, which are crucial for understanding the material's physical properties. For this compound and its analogues, several key interactions are consistently observed.

Br⋯Br Interactions : Halogen-halogen contacts, specifically Br⋯Br interactions, are a crucial factor in the crystal engineering of these compounds. researchgate.netnih.govresearchgate.net These contacts often occur at distances shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a significant attractive force. nih.govmdpi.com These interactions help organize the molecules into well-defined one- or two-dimensional motifs. rsc.orguni-muenchen.de

π–π Stacking : As an aromatic compound, this compound can engage in π–π stacking interactions. In the crystal structure of the related 1,2-Bisthis compound (B1266051), molecules are linked by intermolecular π–π interactions with centroid-to-centroid distances measured at 3.727(9) Å and 3.858(9) Å. nih.govresearchgate.net These interactions, where the electron-rich π systems of adjacent benzene rings overlap, contribute significantly to the cohesion of the crystal lattice.

The interplay of these C-H⋯Br, Br⋯Br, and π–π stacking forces dictates the final supramolecular architecture of this compound in the solid state. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the quality control and purification of this compound, providing robust techniques for assessing its purity and separating it from reaction byproducts and starting materials. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed, often coupled with mass spectrometry (MS) for definitive identification of impurities.

Gas Chromatography (GC)

Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Purity Assessment: For purity assessment, a sample of this compound is injected into the GC system, where it is vaporized. As the carrier gas (typically helium) sweeps the vaporized sample through the column, its components separate based on their boiling points and interactions with the stationary phase. researchgate.net A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Standard test methods, such as those outlined for benzene analysis, can be adapted to determine the purity of this compound and quantify aromatic and non-aromatic impurities. yzimgs.com

Separation and Impurity Profiling: GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separating and identifying impurities. pragolab.czcoresta.org The mass spectrometer fragments the molecules eluting from the GC column, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for the unambiguous identification of common impurities such as Benzyl (B1604629) bromide, Toluene (B28343), and unreacted starting materials.

Research on related brominated compounds demonstrates the effectiveness of GC-MS for trace analysis. For instance, methods developed for determining genotoxic impurities like Benzyl bromide in pharmaceutical substances can achieve high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the parts-per-million (ppm) range. tsijournals.com These methods often utilize capillary columns like the DB-5, which consists of 5% phenyl-substituted methylpolysiloxane, providing good resolution for aromatic compounds.

Table 1: Illustrative GC-FID Conditions for Purity Analysis of this compound This table is a composite representation based on typical methods for related aromatic compounds.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector | Split/Splitless, 250 °C |

| Split Ratio | 50:1 |

| Oven Program | Initial: 80 °C, hold 2 min Ramp: 15 °C/min to 280 °C, hold 5 min | | Detector | FID, 290 °C | | Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique used for the analysis of this compound, especially when dealing with less volatile impurities or when derivatization is required. Separation occurs as the sample is pumped through a column packed with a solid stationary phase in a liquid mobile phase.

Purity and Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for aromatic compounds. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol with water. usd.ac.idresearchgate.net this compound, being relatively nonpolar, is retained on the column and separates from more polar impurities. A UV detector is highly effective as the benzene ring possesses a strong chromophore, with detection commonly set around 205 nm or 254 nm. usd.ac.id

Studies on the separation of similar compounds, such as Benzyl chloride and Benzyl bromide, highlight the capability of HPLC to resolve closely related halogenated aromatics. wisdomlib.org Method validation according to ICH guidelines for such separations confirms high accuracy, precision, and sensitivity, with LOD values as low as 0.05 µg/mL. wisdomlib.org The development of HPLC methods is crucial for quality control in processes where brominated compounds are used as reagents or are present as impurities. wisdomlib.orgnih.gov

Table 2: Example RP-HPLC Conditions for Analysis of this compound This table is a composite representation based on typical methods for related aromatic compounds.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The selection between GC and HPLC often depends on the specific impurity profile of the this compound sample. GC is generally preferred for its high resolution and speed for volatile compounds, while HPLC offers versatility for a wider range of compound polarities without the need for high temperatures, which could potentially degrade sensitive analytes.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of chemical compounds, including reaction mechanisms, energy barriers, molecular conformations, and electronic structures.

One study investigated the debromination of bromomethylbenzene on Copper (Cu) and Silver (Ag) surfaces. The energy barriers (Ebarrier) and reaction energies (Ereact) were calculated to determine the favorability of the reaction on different substrates. The energy barrier is defined as the difference in energy between the transition state (TS) and the initial state (IS), while the reaction energy is the difference between the final state (FS) and the initial state.

| Substrate | Energy Barrier (Ebarrier) (eV) | Reaction Energy (Ereact) (eV) |

|---|---|---|

| Cu(110) | 0.073 | -0.45 |

| Ag(110) | 0.107 | -0.28 |

The data indicates that the debromination of bromomethylbenzene is more favorable on the Cu(110) surface due to a lower energy barrier. researchgate.net Such studies on analogous molecules suggest that DFT could be a powerful tool to model similar reactions involving (Dibromomethyl)benzene, for example, in Grignard reagent formation or nucleophilic substitution reactions, by mapping the potential energy surface and identifying the transition states and intermediates.

DFT calculations are also instrumental in determining the stable conformations of molecules and understanding their electronic properties. The geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be optimized using DFT to find the lowest energy conformation.

A crystallographic study on a series of dibromomethyl- and bromomethyl-substituted benzenes and naphthalenes provides experimental data on their solid-state structures. nih.gov While this study did not include DFT calculations, it highlights the importance of weak interactions, such as Br...Br contacts and C-H...Br hydrogen bonds, in the crystal packing of these molecules. nih.gov DFT calculations could complement such experimental data by providing insights into the intrinsic conformational preferences of an isolated this compound molecule in the gas phase and the nature of its intermolecular interactions.

Furthermore, DFT is used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule, with the HOMO energy being related to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For instance, in a study of dimethoxybenzene derivatives, DFT calculations were used to determine these electronic properties. nih.gov Similar calculations for this compound would be valuable in predicting its reactivity in various chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not prominent in the literature, the technique is highly relevant for understanding its behavior in condensed phases or its interactions with larger systems.

MD simulations have been used to study the behavior of similar small organic molecules. For example, simulations of liquid toluene (B28343) and its mixtures with benzene (B151609) have been performed to understand their liquid structure and intermolecular interactions. researchgate.net For this compound, MD simulations could be employed to study its diffusion in different solvents, its partitioning between immiscible phases, or its interaction with surfaces. In the context of larger systems, if this compound were part of a larger molecule, such as a polymer or a biologically active compound, MD simulations could provide insights into the conformational dynamics and flexibility of that larger system. For instance, MD simulations have been used to model halogen bonding in protein-ligand complexes, which could be relevant for derivatives of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. While no specific QSAR models for this compound have been identified in the surveyed literature, QSAR studies on related classes of compounds can indicate the potential applicability of this method.

QSAR models have been developed for various classes of brominated compounds and benzene derivatives to predict their properties, such as toxicity or endocrine-disrupting activity. flemingcollege.caresearchgate.net For example, QSAR classification models have been created for brominated flame retardants to predict their endocrine-disrupting potency. flemingcollege.ca Another study focused on the acute toxicity of substituted benzenes. researchgate.net

Should a series of this compound derivatives with varying biological activities be synthesized, QSAR modeling could be a valuable tool. The process would involve:

Data Collection: Gathering a dataset of this compound derivatives with their measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such a QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of compounds with desired properties.

Applications in Materials Science

Precursors for Functionalized Polymers and Resins

(Dibromomethyl)benzene serves as a versatile building block for the creation of a diverse range of functionalized polymers and resins. Its bifunctional nature allows it to react with various monomers to introduce specific functionalities into the resulting polymer backbone.

One notable application is in the synthesis of porous polymeric networks (PPNs). For instance, α,α′-Dibromo-p-xylene, an isomer of this compound, can be reacted with triphenylamine (B166846) through a Friedel-Crafts alkylation reaction, with ferric chloride acting as an oxidizing agent, to produce these PPNs. Additionally, it is utilized in polycondensation reactions with aniline (B41778) and α,α′-dianilino-p-xylene to form N-phenylated polyamines.

The compound is also instrumental in the development of cyclic polymers. Research has shown that telechelic polymers can be cyclized using a bimolecular ring-closure strategy. This involves reacting the telechelic polymer with an equimolar amount of 1,4-bis(bromomethyl)benzene (B118104) in a solvent mixture. Benzylic bromo compounds like this are preferred as linking agents due to their higher reactivity compared to their aliphatic counterparts.

Furthermore, this compound derivatives are employed in the diversity-oriented synthesis of functional polymers such as poly(trimethylene p-phenylene). This is achieved through an acetoacetate-di(bromomethyl)benzene polymerization process. The development of efficient polymerization methodologies for creating such functional polymers is a significant area of research in polymer science.

Table 1: Examples of Functionalized Polymers Synthesized from this compound Derivatives

| Polymer Type | Monomers/Reactants | Synthetic Method |

| Porous Polymeric Network (PPN) | α,α′-Dibromo-p-xylene, Triphenylamine | Friedel-Crafts Alkylation |

| N-Phenylated Polyamine | α,α′-Dibromo-p-xylene, Aniline, α,α′-dianilino-p-xylene | Polycondensation |

| Cyclic Polystyrene | Telechelic Polystyrene, 1,4-bis(bromomethyl)benzene | Bimolecular Ring-Closure |

| Poly(trimethylene p-phenylene) | Acetoacetate, Di(bromomethyl)benzene derivative | Acetoacetate-di(bromomethyl)benzene Polymerization |

Development of Advanced Materials with Enhanced Properties

The use of this compound and its derivatives extends to the development of advanced materials with tailored and enhanced properties, particularly in the realms of optoelectronics and flame retardancy.

A prominent example is the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. nih.govresearchgate.net PPVs are a class of conductive polymers known for their excellent stability, processability, and unique electronic and optical properties, making them suitable for applications in light-emitting diodes (LEDs), photodetectors, and other optoelectronic devices. researchgate.netresearchgate.net Novel PPV derivatives with hyperbranched structures have been synthesized via the Gilch reaction using monomers like 1,3,5-tris(bromomethyl)benzene. nih.gov These hyperbranched polymers can exhibit improved solubility in common organic solvents, good film-forming ability, and enhanced thermal stability. nih.gov The introduction of specific substituents can also tune the material's properties; for instance, a nitro substituent can decrease the band gap of PPV derivatives, making them efficient acceptor materials in polymeric solar cells. nih.gov

In addition to optoelectronic materials, brominated compounds derived from or related to this compound are crucial in the formulation of flame-retardant polymers. High molecular weight and polymeric brominated flame retardants can be synthesized through the alkylation of aromatic molecules or polymers with compounds like tetrabromoxylylene dibromide. nih.gov These flame retardants can contain a high bromine content and exhibit high thermal stability, with thermal decomposition often occurring above 360 °C. nih.gov When incorporated into thermoplastics, they can provide flame retardant efficiency that is comparable or superior to commercial flame retardants. nih.gov The mechanism of flame retardancy often involves the release of hydrogen bromide (HBr) at high temperatures, which acts as a radical scavenger in the gas phase, interrupting the combustion cycle.

Table 2: Advanced Materials Developed Using this compound and Related Compounds